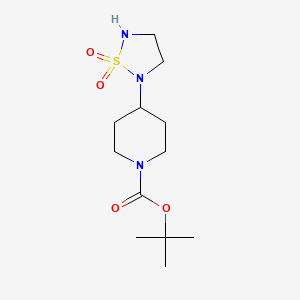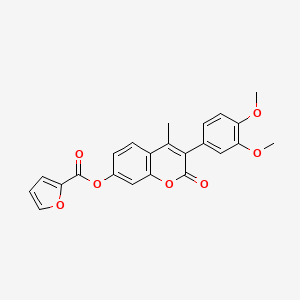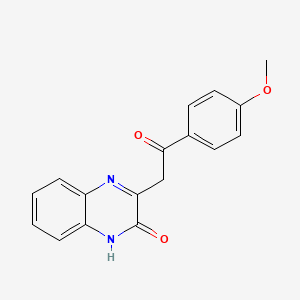
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the reaction of 2,3-dichloroquinoxaline with an appropriate amine, followed by further functionalization. One common method involves the use of oxamic acids and transition-metal-free direct C-H functionalization . The reaction conditions often include the use of solvents like dichloromethane and reagents such as oxalyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of quinoxaline derivatives with different substituents .
Applications De Recherche Scientifique
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to inhibit DNA synthesis and increase the activity of caspase enzymes, leading to programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-methoxyphenyl)-3-(3-hydroxy-2-oxoquinoxalin-1-yl)-2-cyanoacrylic acid hydrazides: Known for its significant anticancer activity.
Styrylquinoxalin-2(1H)-ones: These compounds have shown potential as cholinesterase inhibitors and are being studied for their applications in treating Alzheimer’s disease.
Uniqueness
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one stands out due to its unique structural features and versatile reactivity.
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H,19,21) |
Clé InChI |
OCSSZMWSBCDSKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)
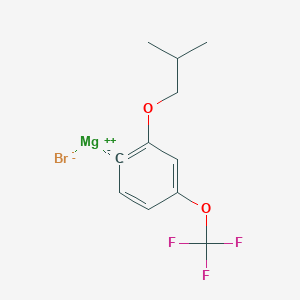
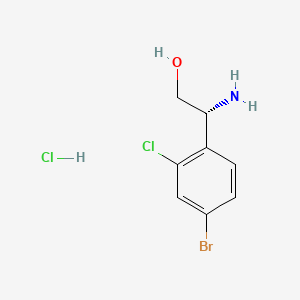
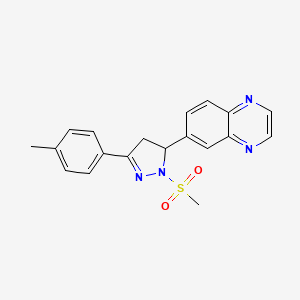
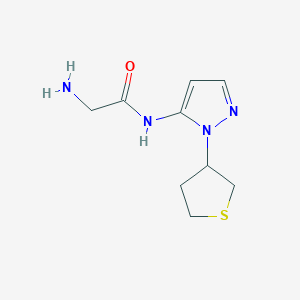
![3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B14881009.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
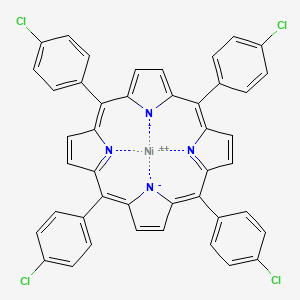

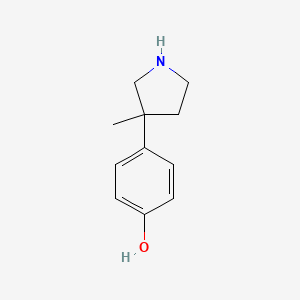
![[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)
